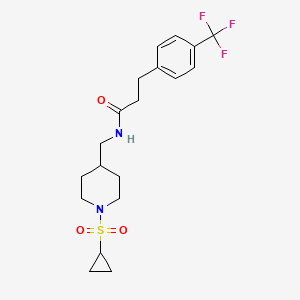

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a useful research compound. Its molecular formula is C19H25F3N2O3S and its molecular weight is 418.48. The purity is usually 95%.

BenchChem offers high-quality N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Evaluation as Enzyme Inhibitors

A novel series of compounds, including those related to N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide, have been synthesized and evaluated for their inhibitory effects on enzymes such as membrane-bound phospholipase A2. These compounds have shown potential in reducing the size of myocardial infarction, indicating their significance in cardiovascular research (Oinuma et al., 1991).

Antimicrobial Activity

Derivatives of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide have been synthesized and tested for their antimicrobial properties against pathogens affecting tomato plants, such as Xanthomonas axonopodis pv. vesicatoria and Ralstonia solanacearum. These studies provide insights into the compound's potential use in agricultural pest management (Vinaya et al., 2009).

Development of Novel Radioligands

Research has led to the identification and characterization of novel radioligands based on N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide analogs, aiming at studying neuropeptide Y Y5 receptor antagonists. These developments are crucial for understanding appetite regulation and the treatment of obesity (Mullins et al., 2008).

Discovery of Insecticides

Sulfoxaflor, a novel insecticide with a sulfoximine functional group similar to N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide, showcases broad-spectrum efficacy against various sap-feeding insect pests. This highlights the chemical's potential in developing new classes of insect control agents (Zhu et al., 2011).

Anticancer Potential

Research has been conducted on propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole structure for their potential as anticancer agents. These studies indicate the therapeutic potential of compounds related to N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide in treating cancer (Rehman et al., 2018).

Wirkmechanismus

Target of Action

The primary target of this compound is the Glycine Transporter 1 (GlyT1) . GlyT1 is a protein that plays a crucial role in the regulation of glycine concentrations in the synaptic cleft. By inhibiting GlyT1, the compound increases the availability of glycine, a neurotransmitter involved in various physiological processes.

Mode of Action

The compound acts as a potent and selective inhibitor of GlyT1 It binds to the transporter, preventing the reuptake of glycine from the synaptic cleft

Pharmacokinetics

The compound exhibits improved aqueous solubility compared to similar molecules

Eigenschaften

IUPAC Name |

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25F3N2O3S/c20-19(21,22)16-4-1-14(2-5-16)3-8-18(25)23-13-15-9-11-24(12-10-15)28(26,27)17-6-7-17/h1-2,4-5,15,17H,3,6-13H2,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUDMSBJNBBRUKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)CCC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25F3N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6-Azabicyclo[3.2.1]octan-8-yl)methanol](/img/structure/B2377432.png)

![2-(1-benzylindol-3-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2377434.png)

![[3-(3-Fluoropyridin-4-yl)oxypyrrolidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B2377435.png)

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2377437.png)

![2-Amino-6-(3,4-dimethoxyphenyl)-8H-indeno[1,2-d]thiazole Hydroiodide](/img/structure/B2377440.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-phenoxyacetamide](/img/structure/B2377441.png)

![Ethyl 3-[(1,3-benzodioxol-5-ylamino)sulfonyl]-1-benzothiophene-2-carboxylate](/img/structure/B2377444.png)

![N-[Cyano(cyclohexyl)methyl]-2-(2-ethylphenyl)acetamide](/img/structure/B2377448.png)

amino}cyclobutan-1-ol](/img/structure/B2377449.png)